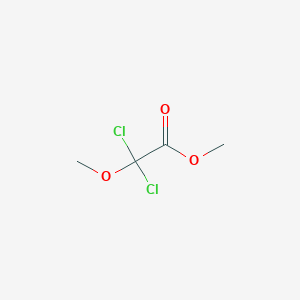

Methyl 2,2-dichloro-2-methoxyacetate

Cat. No. B092114

Key on ui cas rn:

17640-25-4

M. Wt: 172.99 g/mol

InChI Key: FWIGIASHGJFYOL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09346807B2

Procedure details

A 500 mL round bottom flask was charged with methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 equiv). This was cooled to 0° C. with an ice bath at which point anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 equiv) was added with stirring over the course of 5 minutes. The mixture was then immediately diluted with anhydrous diethyl ether (150 mL). While maintaining the reaction at 0° C. with an external ice bath, anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 equiv) was added via a pressure equalizing addition funnel over 1 hour. The reaction mixture was then rapidly stirred for an additional 30 minutes at 0° C. The stirring was then stopped and the mixture allowed to stand at room temperature for 72 hours where upon long white needles were formed in solution. The resulting mixture was filtered through a medium porosity glass frit, and the recovered solids were washed with diethyl ether. The filtrate was then concentrated by rotary evaporation under reduced pressure to yield a pale yellow oil. This oil was subsequently cooled to 0° C. with an ice bath. The oil was then rapidly stirred, and pyrrolidine (25 mL) was added in a drop wise fashion, by means of a pressure equalizing addition funnel, over a period of 20 minutes. The solution rapidly turned yellowish-orange in color. Upon completion of addition of the pyrrolidine, the mixture was stirred for an additional 30 minutes at 0° C., and then subjected to a reduced pressure distillation collecting unreacted pyrrolidine and ethanol at 40 Torr and 28° C. followed by the desired material, methyl 2,2,2-trimethoxyacetate (44 g, 80% yield) at 2 Torr and 58° C., as a colorless liquid.

[Compound]

Name

desired material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2](Cl)([O:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4].[CH3:10][OH:11].N1C=CC=CC=1.N1CCCC1.[CH2:23]([O:25]CC)C>>[CH3:10][O:11][C:2]([O:25][CH3:23])([O:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)OC)(OC)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

44 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

50.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Six

[Compound]

|

Name

|

desired material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring over the course of 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at 0° C. with an external ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel over 1 hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was then rapidly stirred for an additional 30 minutes at 0° C

|

|

Duration

|

30 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand at room temperature for 72 hours

|

|

Duration

|

72 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

where upon long white needles were formed in solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting mixture was filtered through a medium porosity glass frit

|

WASH

|

Type

|

WASH

|

|

Details

|

the recovered solids were washed with diethyl ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was then concentrated by rotary evaporation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a pale yellow oil

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The oil was then rapidly stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

over a period of 20 minutes

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for an additional 30 minutes at 0° C.

|

|

Duration

|

30 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subjected to a reduced pressure distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting unreacted pyrrolidine and ethanol at 40 Torr and 28° C.

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(=O)OC)(OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 44 g | |

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |